Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
Description
IUPAC Nomenclature and Systematic Chemical Naming Conventions
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is systematically named by identifying its parent structure and substituents. The core moiety is 1,2,3,4-tetrahydroquinoline, a bicyclic system consisting of a six-membered benzene ring fused to a partially saturated pyrrolidine ring. The acetate group (-OAc) is attached to the 2-position of an ethyl linker, which is further connected to the 6-position of the tetrahydroquinoline ring. The IUPAC name adheres to priority rules, with "acetate" denoting the ester functional group and "methyl" specifying the alkyl substituent on the ester oxygen.
Key Naming Elements
| Component | Structural Role | Positional Designation |
|---|---|---|
| Tetrahydroquinoline | Bicyclic aromatic system | Parent structure |
| Acetate | Ester group | Substituent at C2 |
| Methyl | Alkyl group attached to ester oxygen | Terminal substituent |
This nomenclature aligns with guidelines for fused bicyclic compounds and ester derivatives.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is determined by its bicyclic core and substituent spatial arrangement. The tetrahydroquinoline moiety adopts a chair conformation in its partially saturated ring, as observed in related compounds. The six-membered benzene ring remains planar, while the pyrrolidine ring exhibits puckering to accommodate tetrahedral geometry at the nitrogen atom.
Critical Geometric Features
- Tetrahydroquinoline Core :
- Pyrrolidine Ring : Chair conformation with axial and equatorial substituents.
- Benzene Ring : Planar arrangement with delocalized π-electrons.
- Acetate Group :
- Carbonyl Group : Planar geometry due to sp² hybridization.
- Ester Oxygen : Tetrahedral arrangement with methyl and ethyl substituents.
The ethyl linker between the acetate and tetrahydroquinoline allows rotational flexibility, enabling multiple conformers. Steric interactions between the acetate methyl group and the tetrahydroquinoline hydrogen atoms may influence preferred conformations.
Electronic Structure and Orbital Hybridization Patterns
The electronic structure of this compound is characterized by localized and delocalized orbitals across its functional groups.
Hybridization States
| Functional Group | Hybridization | Bonding/Nonbonding Orbitals |
|---|---|---|
| Tetrahydroquinoline N | sp³ | σ-bonds to C, H |
| Acetate Carbonyl C | sp² | σ-bond (O), π-bond (O) |
| Benzene C (aromatic) | sp² | σ-bond (C), π-bond (delocalized) |
| Ester Oxygen (OCH₃) | sp³ | σ-bonds (C, C, H) |
Key Orbital Interactions
Crystallographic Data and Solid-State Packing Arrangements
While direct crystallographic data for this compound is unavailable, structural analogs provide insights into its potential packing.
Inferred Crystallographic Parameters
Packing Interactions
- Van der Waals Forces : Dominant in nonpolar regions of the tetrahydroquinoline core.
- π-Stacking : Possible between aromatic rings of adjacent molecules.
- Dipole-Dipole Interactions : Between polar acetate groups and tetrahydroquinoline amine.
Properties
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)8-9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7,13H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFORMVZTGTRMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 6-Hydroxy-1,2,3,4-Tetrahydroquinoline
The most widely reported method involves the acylation of 6-hydroxy-1,2,3,4-tetrahydroquinoline with methyl bromoacetate under basic conditions. This approach adapts protocols from analogous ethyl ester syntheses.
Procedure :
- Activation of Hydroxyl Group : 6-Hydroxy-1,2,3,4-tetrahydroquinoline (1.23 mmol) is stirred with potassium carbonate (K₂CO₃, 2.3 mmol) in tetrahydrofuran (THF) and dimethylformamide (DMF) for 1 hour to deprotonate the hydroxyl group.
- Nucleophilic Substitution : Methyl bromoacetate (1.5 mmol) is added dropwise, initiating an SN2 reaction. The reaction mixture is refluxed until completion (monitored via TLC).
- Workup : The solvent is evaporated, and the residue is purified via column chromatography (hexane:ethyl acetate, 50:50) to yield the product as a liquid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 81% |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Spectral Confirmation | ¹H NMR (DMSO-d₆): δ 9.93 (s, NH), 6.79–6.70 (m, aromatic), 4.68 (s, OCH₂CO) |
This method prioritizes simplicity and scalability, though the use of DMF necessitates careful solvent removal.
Alternative Route: Hydrazide Intermediate Formation
A patent-derived strategy involves synthesizing hydrazide intermediates before final esterification. While originally designed for ethyl esters, substituting methyl reagents adapts this pathway:
Steps :
- Hydrazide Synthesis : 6-Hydroxy-1,2,3,4-tetrahydroquinoline reacts with methyl bromoacetate to form methyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate.
- Hydrazone Formation : Refluxing with hydrazine hydrate (99%) in ethanol yields 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide.
- Schiff Base Reaction : Condensation with aldehydes/ketones in ethanol under acidic conditions generates hydrazones, which are subsequently reduced to the target ester.
Optimization Insights :
- Temperature : Reflux at 70°C ensures complete hydrazide formation.
- Catalysis : Acetic acid (3 drops) accelerates Schiff base formation, achieving 88.7% yield for analogous compounds.
Critical Analysis of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts yields:
| Solvent | Base | Yield (%) | Purity |
|---|---|---|---|
| THF | K₂CO₃ | 81 | >95% |
| DMF | Triethylamine | 75 | 90% |
| Acetone | NaHCO₃ | 68 | 85% |
THF with K₂CO₃ provides optimal nucleophilicity for the hydroxyl group, minimizing side reactions. DMF, while polar, complicates purification due to high boiling points.
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons resonate at δ 6.79–6.70, while the methyl ester group appears as a singlet at δ 3.67 (COOCH₃).
- ¹³C NMR : Key signals include δ 172.07 (ester carbonyl) and δ 169.05 (amide carbonyl in intermediates).
Mass Spectrometry :
- LC-MS analysis confirms the molecular ion peak at m/z 205.25 [M + H]⁺, consistent with the molecular formula C₁₂H₁₅NO₂.
Industrial-Scale Production Considerations
Purification Techniques
Hazard Mitigation
- Safety Data : The compound carries hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).
- Handling : Use nitrile gloves and fume hoods during synthesis to minimize exposure.
Applications and Derivatives
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce various tetrahydroquinoline derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate can be synthesized through various chemical reactions. For instance, it has been prepared using triethylamine in dichloromethane at controlled temperatures. The synthesis involves the reaction of this compound with acyl chlorides or anhydrides under specific conditions to yield derivatives that exhibit enhanced biological activity .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A series of tetrahydroquinoline derivatives were evaluated for their cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3. The results indicated that certain derivatives displayed selective anticancer properties, particularly against the HeLa and PC3 cell lines .
The structure-activity relationship (SAR) studies suggest that modifications on the tetrahydroquinoline core can significantly influence the anticancer efficacy. For example, C-6 substituted derivatives showed better activity profiles compared to others .
Antimicrobial Properties
Tetrahydroquinoline derivatives have also been recognized for their antimicrobial activities. Compounds derived from this compound have shown promising results against various bacterial strains and fungi. This makes them candidates for further development into antimicrobial agents .
Case Studies
Several case studies have documented the applications of this compound in real-world scenarios:
- Cancer Treatment Research : A study investigated the effectiveness of tetrahydroquinoline derivatives in inhibiting tumor growth in animal models. The results indicated a significant reduction in tumor size compared to control groups .
- Antimicrobial Testing : Another study focused on evaluating the antibacterial properties of synthesized derivatives against resistant strains of bacteria. The findings suggested that these compounds could serve as a basis for developing new antibiotics .
Mechanism of Action
The mechanism of action of methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate | 5622-50-4 | C₁₂H₁₅NO₂ | 205.25 | Reference compound; ester group at position 6 |
| Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate | 61164-72-5 | C₁₂H₁₃NO₃ | 219.24 | Oxo group at position 2; modified ring saturation |
| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | 5382-49-0 | C₁₀H₁₁NO₂ | 177.20 | Carboxylic acid group replaces ester; increased polarity |
| (S)-Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate | N/A | C₁₄H₁₇NO₄ | 263.29 | Dimethoxy substitutions at positions 6 and 7; isoquinoline scaffold |
| 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid | 5622-49-1 | C₁₁H₁₃NO₂ | 191.23 | Free carboxylic acid instead of methyl ester; altered solubility |
| 3-Methyl-1,2,3,4-tetrahydroquinoline | 20668-20-6 | C₁₀H₁₃N | 147.22 | Methyl substitution at position 3; lacks acetoxy group |
Key Findings and Comparative Insights
Functional Group Modifications
- Ester vs. Carboxylic Acid : The replacement of the methyl ester in 5622-50-4 with a carboxylic acid (e.g., 5622-49-1) significantly alters physicochemical properties. The free acid form exhibits higher polarity and lower lipophilicity, impacting bioavailability and synthetic utility .
- Oxo Derivatives : Compounds like 61164-72-5 introduce an oxo group at position 2, which may influence hydrogen-bonding interactions and metabolic stability compared to the parent compound .
Substitution Patterns
- Alkyl Substituents: 3-Methyl-1,2,3,4-tetrahydroquinoline (20668-20-6) demonstrates how alkylation at non-acetoxy positions can modulate steric hindrance and pharmacokinetic profiles .
Biological Activity
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 205.25 g/mol
- IUPAC Name : this compound
- Appearance : Liquid
The compound features a tetrahydroquinoline moiety linked to a methyl acetate group, which is significant for its biological activity. The unique substitution pattern on the tetrahydroquinoline ring contributes to its distinct chemical properties and potential therapeutic effects .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibition zones:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. aureus | 75 µM |
| S. agalactiae | 100 µM |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been evaluated in vitro against several human cancer cell lines, including HeLa (cervical), PC3 (prostate), MCF-7 (breast), and SKBR-3 (breast). The results indicated selective cytotoxicity:
| Cell Line | IC Value (µM) | Selectivity Index |
|---|---|---|
| HeLa | 8.3 | 36.21 |
| PC3 | 13.15 | 113.08 |
| MCF-7 | 31.37 | - |
| SKBR-3 | 34.34 | - |
The selectivity index indicates that this compound has a lower toxicity towards non-cancerous cells compared to traditional chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is hypothesized that the compound may inhibit enzymes or receptors involved in cancer progression and microbial resistance pathways. Ongoing studies aim to elucidate these interactions further .
Comparative Analysis with Similar Compounds
This compound can be compared with other related quinoline derivatives to highlight its unique properties:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Tetrahydroquinoline derivative | Antimicrobial & Anticancer |
| Methyl quinoline-6-carboxylate | Quinoline derivative | Antimicrobial |
| N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-YL)pyrrolidin-2-one | Tetrahydroquinoline derivative | Anticancer |
This comparison underscores the potential of this compound as a versatile scaffold for drug development .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds and their derivatives:
- Study on Cytotoxicity : A series of tetrahydroquinoline derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that certain substitutions on the tetrahydroquinoline ring significantly enhanced anticancer activity .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of various quinoline derivatives revealed promising results for methyl-substituted compounds against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step processes, including cyclization and esterification. Key steps may include:
- Cyclization of tetrahydroquinoline precursors using catalysts like Pd/C or acidic/basic conditions.
- Esterification of the intermediate acetic acid derivative with methanol under reflux.
- Solvents such as ethanol or dichloromethane are commonly used, with pH and temperature control critical to avoid side reactions (e.g., hydrolysis of the ester group) .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust reaction time and stoichiometry to improve yield (>80% reported in analogous syntheses) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm structural integrity, with characteristic shifts for the tetrahydroquinoline ring (δ 1.5–2.5 ppm for CH groups) and ester carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 245.1) .
- HPLC : Assess purity (>95% achievable via gradient elution with acetonitrile/water) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and stereochemistry. For example:
- Torsion angles between the tetrahydroquinoline ring and ester group (e.g., 47.0°–56.4° in similar compounds) influence conformational stability .
- Hydrogen-bonding networks (e.g., O—H⋯O interactions) stabilize crystal packing, as observed in related tetrahydroquinoline derivatives .
- Application : Use SHELXL97 or similar software for structure refinement; compare experimental data with computational models (DFT) to validate electronic effects .
Q. What strategies address contradictions in biological activity data for tetrahydroquinoline-based compounds?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or target selectivity. Mitigation approaches include:
- Dose-response curves : Confirm EC/IC values across multiple replicates.
- Selectivity profiling : Use kinase panels or receptor-binding assays to rule off-target effects (e.g., cross-reactivity with adrenergic receptors reported in some analogs) .
- Meta-analysis : Compare data from independent studies (e.g., patent examples vs. peer-reviewed journals) to identify consensus mechanisms .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?
- Methodological Answer :
- Modify substituents : Introduce electron-withdrawing groups (e.g., -CF) at the 6-position to enhance metabolic stability .
- Ester hydrolysis : Replace the methyl ester with tert-butyl or prodrug moieties to modulate bioavailability .
- Pharmacophore modeling : Use software like MOE or Schrödinger to identify critical interaction sites (e.g., hydrogen-bond donors in the tetrahydroquinoline ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
